Coblopasvir
CAS No.: 1312608-46-0
Cat. No.: VC0524153
Molecular Formula: C41H50N8O8
Molecular Weight: 782.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312608-46-0 |
|---|---|
| Molecular Formula | C41H50N8O8 |
| Molecular Weight | 782.9 g/mol |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1 |
| Standard InChI Key | JBYJTCVXUMWTJJ-YRCZKMHPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC |
| SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Coblopasvir possesses specific chemical and physical properties that contribute to its pharmacological activity. Understanding these properties provides insight into the compound's mechanism of action and pharmacokinetic profile.
Basic Chemical Information
Coblopasvir is characterized by the following fundamental chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C41H50N8O8 |
| Molecular Weight | 782.88 g/mol |
| CAS Registry Number | 1312608-46-0 |
| Storage Recommendations | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Structure and Synthesis
The synthesis of coblopasvir hydrochloride, the pharmaceutical form of the compound, follows a multi-step process beginning with catechol as the primary raw material. The synthesis pathway first produces coblopasvir dibromide, which then undergoes a series of chemical reactions including coupling and refluxing to yield the final product . This structured synthetic approach allows for consistent production of the compound with high purity levels necessary for pharmaceutical applications.
Mechanism of Action
Coblopasvir functions as a targeted inhibitor of the HCV NS5A protein, which plays a crucial role in viral replication and assembly processes. The compound demonstrates exceptional potency, with picomolar antiviral activities against HCV replicons across multiple genotypes.
Viral Target and Inhibition
Coblopasvir specifically targets the non-structural protein 5A (NS5A) of the hepatitis C virus, a multifunctional protein essential for viral RNA replication, virion assembly, and modulation of host cell processes . By inhibiting NS5A function, coblopasvir effectively disrupts the viral lifecycle at multiple stages, preventing both viral replication and the production of new infectious particles.
Pangenotypic Activity
Laboratory studies have demonstrated coblopasvir's broad antiviral activity against multiple HCV genotypes, with effective inhibition documented against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a in vitro . This pangenotypic profile represents a significant advantage in clinical application, as it eliminates the need for pre-treatment genotyping and allows for simplified treatment algorithms across diverse patient populations with varying viral subtypes.
Combination Effects
An important characteristic of coblopasvir is its additive or synergistic effect when combined with other antiviral agents, including interferons, NS3/4A protease inhibitors, and NS5B nucleotide analogues such as sofosbuvir . This synergistic activity forms the basis for the highly effective combination therapy regimens employed in clinical practice. Notably, coblopasvir shows no cross-resistance with protease inhibitors or nucleotide analogues in vitro, further enhancing its utility in combination therapy .
Clinical Studies and Efficacy
Coblopasvir has undergone rigorous clinical evaluation to assess its efficacy and safety in treating chronic HCV infection. The clinical development program included phase 2 and phase 3 trials that demonstrated consistently high rates of sustained virological response across diverse patient populations.
Phase 2 Clinical Trials
An exploratory phase 2 open-label study evaluated coblopasvir in combination with sofosbuvir in 110 untreated Chinese patients with chronic HCV infection . The study design included three treatment arms:
| Treatment Arm | Patient Population | Dosing Regimen | Number of Patients |
|---|---|---|---|
| Arm A | Non-cirrhotic patients | Coblopasvir 30 mg + Sofosbuvir 400 mg daily | ~37 (1:2 ratio to Arm B) |
| Arm B | Non-cirrhotic patients | Coblopasvir 60 mg + Sofosbuvir 400 mg daily | ~61 (2:1 ratio to Arm A) |
| Arm C | Patients with cirrhosis | Coblopasvir 60 mg + Sofosbuvir 400 mg daily | 12 |
The study included patients infected with HCV genotypes 1 (n=69), 2 (n=27), 3 (n=7), and 6 (n=7), providing valuable efficacy data across multiple viral subtypes . Treatment was administered for 12 weeks, with the primary endpoint being sustained virological response at 12 weeks post-treatment (SVR12).
Results from this phase 2 study were highly promising, with 98.2% of patients achieving SVR12 after the 12-week treatment course . Importantly, efficacy was maintained regardless of cirrhosis status or baseline viral load, demonstrating the robustness of the coblopasvir-sofosbuvir combination across various patient subgroups .
Therapeutic Applications
Coblopasvir has established specific therapeutic applications in the management of chronic HCV infection, addressing important unmet medical needs in the treatment landscape.
Approved Indications
In February 2020, the Chinese National Medical Products Administration (CNMPA) approved coblopasvir in combination with sofosbuvir for the treatment of HCV infection . This regulatory approval established the combination as a novel treatment option for Chinese patients with chronic hepatitis C.
Clinical Positioning
The coblopasvir-sofosbuvir combination offers several clinical advantages that influence its positioning in treatment algorithms:
-
Universal pangenotypic activity against HCV genotypes 1, 2, 3, and 6, eliminating the need for pre-treatment genotyping
-
Fixed treatment duration of 12 weeks, simplifying treatment planning and patient adherence
-
Efficacy maintained in patients with compensated cirrhosis, allowing for consistent treatment approaches across varying disease severities
-
No requirement for combination with ribavirin, reducing potential toxicity concerns
-
Once-daily oral dosing regimen, enhancing convenience and facilitating treatment adherence
These characteristics position coblopasvir-sofosbuvir as a valuable treatment option, particularly in settings where treatment simplification and broad applicability across genotypes are prioritized.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of coblopasvir supports its convenient once-daily dosing regimen. In early-phase clinical pharmacology studies, oral coblopasvir demonstrated favorable pharmacokinetics and tolerability in healthy participants . This favorable profile enabled progression to efficacy proof-of-concept studies, where significant viral suppression was observed even with ultra-short duration monotherapy .
In a proof-of-concept study, coblopasvir monotherapy produced a maximal HCV RNA reduction of up to 5log10 IU/mL in non-cirrhotic patients with genotype 1b infection receiving just 72 hours of treatment . This remarkable potency at the molecular level translates to the high clinical efficacy observed in longer-term combination therapy regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume